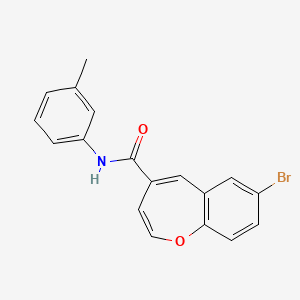![molecular formula C25H32F3NO3 B14981735 N-(3,4-dimethoxybenzyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine](/img/structure/B14981735.png)
N-(3,4-dimethoxybenzyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups on the phenyl ring and a trifluoromethyl group on the oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the phenyl ring: The phenyl ring with methoxy groups can be synthesized through the methylation of a suitable phenol derivative.
Oxane ring formation: The oxane ring with a trifluoromethyl group can be synthesized through a series of cyclization reactions.
Coupling reactions: The final step involves coupling the phenyl and oxane rings through a suitable linker, such as an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The trifluoromethyl group on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can yield amines or alcohols.
科学的研究の応用
(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the oxane ring and trifluoromethyl group.
Mescaline: A naturally occurring compound with similar methoxy groups on the phenyl ring but differing in overall structure.
Uniqueness
(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and applications in various fields of research.
特性
分子式 |
C25H32F3NO3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethanamine |
InChI |
InChI=1S/C25H32F3NO3/c1-23(2)17-24(11-13-32-23,19-6-5-7-20(15-19)25(26,27)28)10-12-29-16-18-8-9-21(30-3)22(14-18)31-4/h5-9,14-15,29H,10-13,16-17H2,1-4H3 |
InChIキー |
XBAHYNJLXPJXCZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14981658.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981660.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981672.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B14981680.png)

![4-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981694.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B14981696.png)



![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14981729.png)
![2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B14981732.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981744.png)

